8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-3-1-4-9)13-10-5-2-6-11(13)8-7-10/h2,5,9-11H,1,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEUNNROXHXBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes . These routes often involve the use of chiral catalysts and reagents to ensure the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structure and Composition
The molecular formula of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is , with a molecular weight of approximately 167.20 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
8-Cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene has been investigated for its potential as a scaffold in drug design, particularly for developing selective kappa opioid receptor antagonists. A study highlighted the modification of this scaffold to create compounds that exhibit potent activity against kappa receptors, which are implicated in pain modulation and other CNS functions .
Antibacterial Agents
Recent patents have explored the use of bicyclic compounds, including derivatives of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene, as antibacterial agents and beta-lactamase inhibitors. These compounds demonstrate efficacy against resistant bacterial strains, making them valuable in combating antibiotic resistance .
Drug Discovery
The compound serves as a key intermediate in synthetic pathways for various bioactive molecules. Its unique structural features facilitate the synthesis of complex natural products, enhancing its application in total synthesis efforts within drug discovery .
Case Study 1: Kappa Opioid Receptor Antagonism
In a study conducted on a series of 8-azabicyclo[3.2.1]octan derivatives, it was found that specific modifications led to compounds with improved brain exposure and selectivity for kappa opioid receptors. The most promising analog exhibited an IC50 value of 20 nM, demonstrating significant potential for therapeutic applications in pain management and addiction treatment .
Case Study 2: Antibacterial Efficacy
A patent investigation into bicyclic compounds revealed that certain derivatives of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene exhibited strong antibacterial properties against multi-drug resistant strains of bacteria. These findings support the compound's role as a candidate for new antibiotic therapies aimed at overcoming resistance mechanisms .
Mechanism of Action
The mechanism of action of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as neurotransmitter transporters. By inhibiting the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, it can modulate synaptic transmission and potentially alleviate symptoms of neurological disorders . The specific pathways involved in its action are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key derivatives of 8-azabicyclo[3.2.1]oct-2-ene and their substituents, biological activities, and physicochemical properties:
Pharmacological Activity
- Nicotinic Acetylcholine Receptor (nAChR) Ligands : Derivatives like 8-methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene (MW: 249.35 g/mol) show affinity for nAChRs, suggesting utility in treating neurodegenerative diseases or nicotine dependence .
- Cholinergic Activity : Cyclohexyl and benzylamine derivatives (e.g., 57d and 60 in ) demonstrate varied receptor-binding profiles due to steric bulk, with cyclohexyl groups enhancing selectivity for muscarinic receptors .
Key Differentiators of 8-Cyclobutanecarbonyl Substituent
- Metabolic Stability : The cyclobutane ring’s strain may reduce cytochrome P450-mediated oxidation compared to linear alkyl chains (e.g., ethyl or n-butyl groups) .
- Receptor Binding: The carbonyl group in cyclobutanecarbonyl could enhance hydrogen-bonding interactions with target receptors, contrasting with non-polar groups like methyl or cyclohexyl .
Biological Activity
8-Cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is a compound that belongs to the class of bicyclic amines, specifically derived from the azabicyclo[3.2.1]octane framework. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various receptor systems.
Chemical Structure and Properties
The chemical structure of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene can be represented as follows:
- Molecular Formula: C₁₁H₁₃N
- Molecular Weight: 175.23 g/mol
The compound features a bicyclic structure that contributes to its unique pharmacological properties.
1. Receptor Modulation
Research has indicated that derivatives of the azabicyclo[3.2.1]octane structure, including 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene, exhibit significant activity as kappa-opioid receptor (KOR) antagonists. A study highlighted the development of analogs that showed potent selectivity for KOR with IC₅₀ values in the low nanomolar range (e.g., 20 nM) and substantial ratios against mu and delta receptors, indicating a targeted therapeutic potential in pain management and mood disorders .
2. CNS Penetration
The ability of these compounds to penetrate the central nervous system (CNS) is crucial for their effectiveness in treating neurological conditions. Modifications to the azabicyclo structure have been shown to enhance brain exposure, which is essential for achieving desired therapeutic effects .
3. Antispasmodic Activity
Some derivatives have been explored for their antispasmodic properties, making them potential candidates for treating gastrointestinal disorders. The biological activity related to smooth muscle relaxation has been attributed to their interaction with cholinergic pathways .
Case Study 1: Kappa Opioid Receptor Antagonism
A series of experiments conducted on various analogs of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene demonstrated their efficacy as KOR antagonists in vivo. The study involved assessing the effects on diuresis in rats, where specific analogs were able to reverse kappa agonist-induced diuresis, indicating a functional antagonistic action .
Case Study 2: Antispasmodic Effects
In another investigation, the antispasmodic effects of a related compound were evaluated in human clinical trials, demonstrating significant reductions in spasticity associated with conditions such as irritable bowel syndrome (IBS). The results indicated that patients experienced improved symptoms and quality of life following treatment with the azabicyclo derivatives .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study on KOR Antagonism | Evaluation of receptor selectivity | Potent KOR antagonism with IC₅₀ = 20 nM; significant CNS exposure |
| Antispasmodic Clinical Trial | Efficacy in IBS treatment | Notable symptom relief and improved patient outcomes |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane scaffold?
- Methodology : The core bicyclic structure is typically synthesized via Stille cross-coupling or Diels-Alder reactions . For example, Stille coupling of biaryl precursors with methyl esters yields high-purity products (75–85% yield) . Allylic CH-activation using TiCl₄ or ZrCl₄ with tropidine (8-methyl-8-azabicyclo[3.2.1]oct-2-ene) enables direct metal complexation, forming stable intermediates for functionalization . Radical cyclization of azetidin-2-ones with tributyltin hydride/AIBN achieves excellent diastereocontrol (>99%) for stereospecific derivatives .
- Key Considerations : Optimize reaction conditions (e.g., BF₃·Et₂O catalysis) to avoid side products in Diels-Alder reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
